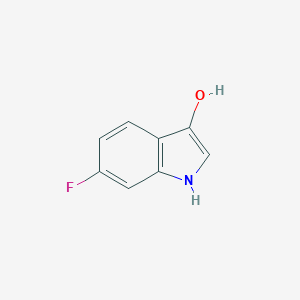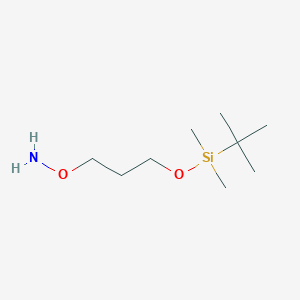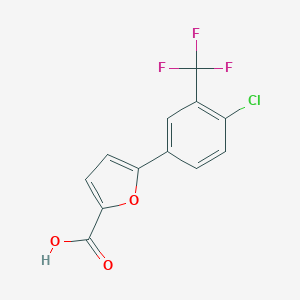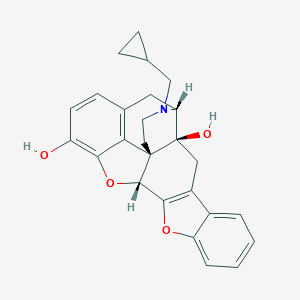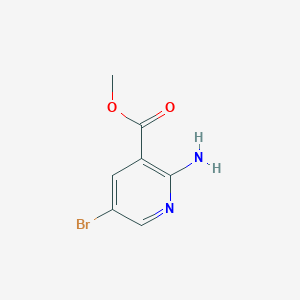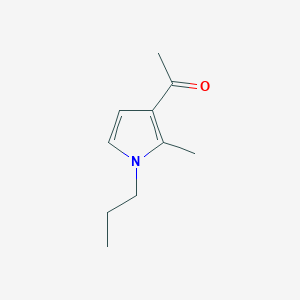
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and psychoactive effects. However, it has also been the subject of scientific research due to its potential applications in medicine and neuroscience.
作用機序
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the euphoric and stimulant effects associated with the drug.
Biochemical and Physiological Effects:
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. These include increased heart rate and blood pressure, hyperthermia, and changes in the levels of various hormones and neurotransmitters in the brain. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have neurotoxic effects, leading to the degeneration of neurons in certain areas of the brain.
実験室実験の利点と制限
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been used extensively in laboratory experiments due to its potent effects on the central nervous system. However, its use is limited by its potential neurotoxicity and the risk of addiction and abuse. Additionally, the variability of effects between different individuals and strains of animals can make it difficult to draw definitive conclusions from experiments.
将来の方向性
There are several potential future directions for research on 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone. These include further investigations into its potential therapeutic applications, such as its use in the treatment of mood disorders and neurodegenerative diseases. Additionally, research into the neurotoxic effects of the drug and its potential for addiction and abuse is needed to better understand the risks associated with its use. Finally, the development of new and more effective treatments for addiction to 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone and other synthetic cathinones is an important area of research.
合成法
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and isopropylamine in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested as a potential treatment for depression, anxiety, and other mood disorders. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
特性
CAS番号 |
112722-70-0 |
|---|---|
製品名 |
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(2-methyl-1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-6-11-7-5-10(8(11)2)9(3)12/h5,7H,4,6H2,1-3H3 |
InChIキー |
ZJRRVDRNOOTDGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1C)C(=O)C |
正規SMILES |
CCCN1C=CC(=C1C)C(=O)C |
同義語 |
Ethanone, 1-(2-methyl-1-propyl-1H-pyrrol-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



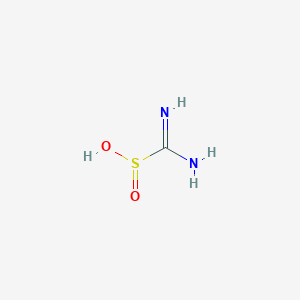
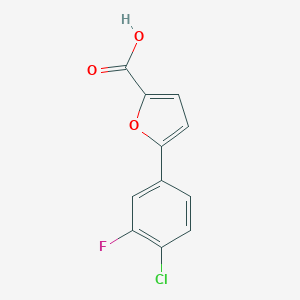
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
